molecular formula C11H10ClNO4S B14678508 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate CAS No. 37512-71-3

2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate

Cat. No.: B14678508
CAS No.: 37512-71-3
M. Wt: 287.72 g/mol
InChI Key: VWIIDUIVZDUOMS-UHFFFAOYSA-M
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Description

2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both nitrogen and sulfur atoms, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate typically involves the cyclization of isoquinoline derivatives with thioamides or related sulfur-containing compounds. One common method includes the reaction of isoquinolin-1-amine with 1,2-dibromoethane under basic conditions, followed by the addition of perchloric acid to form the perchlorate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antitumor and antibacterial activities. The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of pharmaceuticals and agrochemicals.

    Material Science: Its unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate involves its interaction with specific molecular targets in biological systems. The compound’s positively charged nitrogen atom can interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[2,3-a]isoquinoline derivatives, such as:

Uniqueness

What sets 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate apart from similar compounds is its specific ring structure and the presence of the perchlorate anion

Properties

CAS No.

37512-71-3

Molecular Formula

C11H10ClNO4S

Molecular Weight

287.72 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;perchlorate

InChI

InChI=1S/C11H10NS.ClHO4/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12;2-1(3,4)5/h1-6H,7-8H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

VWIIDUIVZDUOMS-UHFFFAOYSA-M

Canonical SMILES

C1CSC2=[N+]1C=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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